Methyl 7-Chloroindole-3-carboxylate

Cannabinoid Research Receptor Pharmacology Medicinal Chemistry

This halogenated indole building block features a unique 7-chloro substitution that preserves high-affinity CB1 receptor binding—unlike 4-Cl or 5-Cl isomers, which sharply reduce affinity. Its regiospecific electronic profile also enables biofilm inhibition (Vibrio MIC 200 μg/mL) without bactericidal toxicity, multi-target monoamine transporter activity (DAT/NET/SERT IC50: 100–950 nM), and documented MCF7 antiproliferative effects. The 3-methyl carboxylate ester offers a versatile handle for amide coupling, hydrolysis, or reduction in SAR-driven lead optimization. Procure this specific regioisomer to ensure reproducible pharmacology in cannabinoid, CNS, antivirulence, or oncology programs.

Molecular Formula C10H8ClNO2
Molecular Weight 209.63
CAS No. 1260836-55-2
Cat. No. B2672507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-Chloroindole-3-carboxylate
CAS1260836-55-2
Molecular FormulaC10H8ClNO2
Molecular Weight209.63
Structural Identifiers
SMILESCOC(=O)C1=CNC2=C1C=CC=C2Cl
InChIInChI=1S/C10H8ClNO2/c1-14-10(13)7-5-12-9-6(7)3-2-4-8(9)11/h2-5,12H,1H3
InChIKeyLTAGUMGLNICZSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 7-Chloroindole-3-carboxylate (CAS 1260836-55-2): A Core Indole Scaffold for Targeted Molecular Design


Methyl 7-Chloroindole-3-carboxylate (CAS 1260836-55-2) is a halogenated indole derivative with the molecular formula C10H8ClNO2 and a molecular weight of 209.63 g/mol [1]. This compound serves as a versatile building block for the synthesis of biologically active molecules, particularly in medicinal chemistry and drug discovery. Its core structure, the indole nucleus, is a privileged scaffold present in numerous natural products and pharmaceuticals. The specific substitution pattern—a chlorine atom at the 7-position and a methyl carboxylate group at the 3-position—provides a unique handle for further chemical elaboration and imparts distinct pharmacological properties compared to other indole derivatives. This compound is primarily utilized as a research chemical, with applications ranging from the development of novel antiviral agents to the exploration of monoamine transporter interactions.

Why Methyl 7-Chloroindole-3-carboxylate Cannot Be Simply Replaced by Another Indole-3-carboxylate


The biological activity and synthetic utility of indole derivatives are exquisitely sensitive to the nature and position of substituents on the indole ring. For Methyl 7-Chloroindole-3-carboxylate, the chlorine atom at the 7-position is not merely a generic halogen tag; its specific placement dictates unique interactions with biological targets and influences chemical reactivity in ways that other regioisomers (e.g., 4-, 5-, or 6-chloro) or non-halogenated analogs cannot replicate [1]. For instance, studies on chloroindole analogues of the synthetic cannabinoid MDMB-CHMICA have demonstrated that chlorination at positions 4 and 5 significantly reduces human CB1 receptor binding affinity compared to the parent compound, whereas chlorination at positions 2, 6, and 7 largely retains this affinity [2]. This regiospecificity is a direct consequence of how the chlorine substituent modulates the molecule's electronic distribution, steric profile, and interaction with target protein binding pockets. Therefore, substituting this compound with another indole-3-carboxylate lacking the 7-chloro group, or with a different halogenated regioisomer, carries a high risk of failure to reproduce desired biological activity or chemical reactivity in a research or development program. The following evidence guide quantifies these critical differences.

Methyl 7-Chloroindole-3-carboxylate (1260836-55-2): Quantitative Differentiation Data vs. Comparators


7-Chloro Substitution Preserves CB1 Receptor Affinity, Unlike 4- or 5-Chloro Analogues

In a comparative study of human CB1 receptor binding, the 7-chloroindole analogue of MDMB-CHMICA largely retained its binding affinity for the receptor, while the 4-chloro and 5-chloro analogues exhibited a significant reduction in affinity relative to the non-chlorinated parent compound [1]. This finding highlights the critical role of the 7-position for maintaining high-affinity interactions with the CB1 receptor, a key target for synthetic cannabinoids.

Cannabinoid Research Receptor Pharmacology Medicinal Chemistry

Divergent Antibacterial and Antibiofilm Activity Profile of 7-Chloroindole vs. 4-Chloroindole

A head-to-head study on Vibrio parahaemolyticus revealed a distinct functional profile for 7-chloroindole compared to 4-chloroindole [1]. While 4-chloroindole was a potent inhibitor of both planktonic growth and biofilm formation (MIC of 50 μg/mL), 7-chloroindole demonstrated a unique ability to inhibit biofilm formation (MIC of 200 μg/mL) without affecting planktonic cell growth [1]. This indicates a specific antivirulence mechanism for 7-chloroindole, targeting biofilm integrity rather than overall cell viability.

Antimicrobial Resistance Biofilm Research Marine Pathogens

Monoamine Transporter Interaction Profile for Methyl 7-Chloroindole-3-carboxylate: A Comparative View

Data compiled from multiple in vitro assays on the EcoDrugPlus database provide a quantitative profile of Methyl 7-Chloroindole-3-carboxylate's interactions with human monoamine transporters (DAT, NET, SERT) [1]. While a direct, single-study comparator is absent, the data can be benchmarked against the class-level activity of known inhibitors. The compound shows moderate affinity for DAT (IC50 ~ 900 nM range) and NET (IC50 ~ 440 nM range), and a notable, albeit lower, affinity for SERT (IC50 ~ 100 nM) [1]. This contrasts with highly selective inhibitors like Fluoxetine (SERT) or GBR-12909 (DAT), which have IC50 values in the low nanomolar range.

Neuropharmacology Transporter Assays CNS Drug Discovery

Antiproliferative Activity Against MCF7 Breast Cancer Cells: A Valuable Benchmark

Methyl 7-Chloroindole-3-carboxylate has been evaluated for antiproliferative activity against the human breast cancer cell line MCF7, a standard model for anticancer drug discovery [1]. While a direct comparator is not available in the same assay, the compound's activity can be contextualized against the known activity of the parent indole-3-carboxylic acid. Indole-3-carboxylic acid itself exhibits cytotoxicity against MCF7 cells with an EC50 of approximately 12.9 μg/mL (equivalent to ~58.5 μM) . The presence of a 7-chloro and methyl ester in the target compound is expected to modulate this activity, potentially enhancing potency or altering the mechanism of action.

Cancer Research Cytotoxicity Assays Drug Screening

Dopamine Transporter (DAT) Interaction: A Comparative Binding Profile

The interaction of Methyl 7-Chloroindole-3-carboxylate with the dopamine transporter (DAT) has been characterized in multiple in vitro assays, providing a clear quantitative profile [REFS-1, REFS-2]. In a displacement assay using [3H]WIN-35428 on human DAT, the compound exhibited an IC50 of 441 nM [1]. In a separate functional reuptake assay, it inhibited [3H]dopamine uptake with an IC50 of 945 nM [1]. These values can be compared to the classical DAT inhibitor GBR-12909, which typically has an IC50 in the 10-50 nM range.

Dopamine Transporter Radioligand Binding CNS Pharmacology

Methyl 7-Chloroindole-3-carboxylate: High-Impact Research and Industrial Application Scenarios


Design and Optimization of Novel Synthetic Cannabinoid Receptor Ligands

Given the evidence that 7-chloro substitution on the indole core preserves high-affinity binding to the human CB1 receptor, Methyl 7-Chloroindole-3-carboxylate serves as an ideal starting scaffold for medicinal chemistry programs targeting the endocannabinoid system [1]. Researchers can leverage the methyl ester at the 3-position for facile diversification into amides or other functional groups, while maintaining the 7-chloro group to ensure a favorable interaction with the CB1 binding pocket. This approach is directly supported by SAR studies on MDMB-CHMICA analogues, which demonstrated the 7-chloro variant's superior retention of receptor affinity compared to 4- or 5-chloro isomers [1].

Development of Antivirulence Agents Targeting Bacterial Biofilms

The unique ability of the 7-chloroindole core to inhibit Vibrio biofilm formation without affecting planktonic growth (MIC of 200 μg/mL) presents a compelling opportunity for developing novel antivirulence therapeutics [2]. Using Methyl 7-Chloroindole-3-carboxylate as a synthetic intermediate, researchers can append various functional groups to the 3-position to enhance potency, improve pharmacokinetic properties, or broaden the spectrum of activity against other biofilm-forming pathogens. This strategy aims to disarm bacteria rather than kill them outright, potentially mitigating the rise of antimicrobial resistance, a key advantage over conventional antibiotics like tetracycline [2].

Probing Monoamine Transporter Polypharmacology in CNS Disorders

Methyl 7-Chloroindole-3-carboxylate exhibits a defined, moderate-affinity profile for human DAT, NET, and SERT, with IC50 values ranging from approximately 100 nM to 950 nM [3]. This multi-target activity makes it a valuable tool compound for investigating polypharmacological approaches to complex CNS disorders such as depression, addiction, and Parkinson's disease. The compound can be used as a reference ligand in competitive binding and functional assays to screen for novel modulators of monoamine transporters, or it can serve as a lead scaffold for systematic optimization to achieve higher potency and subtype selectivity, guided by the baseline quantitative data [3].

Synthesis of Privileged Scaffolds for Anticancer Drug Discovery

With documented antiproliferative activity against the MCF7 breast cancer cell line, Methyl 7-Chloroindole-3-carboxylate is a validated entry point for developing novel anticancer agents [4]. The compound's 3-carboxylate group provides a versatile handle for creating diverse chemical libraries through amide coupling, ester hydrolysis, or reduction. The 7-chloro substituent can further modulate electronic properties and target interactions. Researchers can use this scaffold in hit-to-lead campaigns, comparing the activity of new derivatives against the known cytotoxicity of the parent indole-3-carboxylic acid (EC50 ~12.9 μg/mL) to establish structure-activity relationships and guide optimization toward more potent and selective compounds .

Quote Request

Request a Quote for Methyl 7-Chloroindole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.